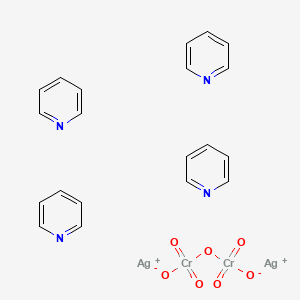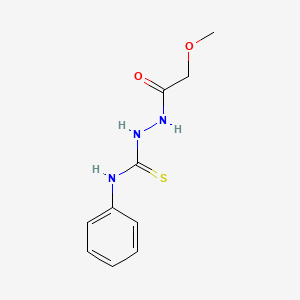
N,N'-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide):
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) typically involves the reaction of p-toluenesulfonyl chloride with butane-1,4-diamine under appropriate reaction conditions. This reaction yields the desired compound .
Industrial Production Methods: In industrial settings, the production process is scaled up to ensure high yield and purity. The reaction is carried out in controlled environments to maintain the quality and consistency of the product. The compound is then purified and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
N,N’-(Butane-1,4-diyl)bis(4-methylbenzenesulfonamide) has a wide range of scientific research applications, including:
Chemistry: It is used as a crosslinking agent in the synthesis of polymers, enhancing their properties and performance.
Biology: The compound is utilized in the preparation of biomaterials and drug delivery systems due to its biocompatibility and stability.
Medicine: It is investigated for its potential use in pharmaceutical formulations and as a component in medical devices.
Industry:Comparison with Similar Compounds
N,N’-(Butane-1,4-diyl)bis(N-methylbenzenesulfonamide): This compound has a similar structure but with N-methyl groups instead of N-methylbenzenesulfonamide groups.
N,N’-(Ethane-1,2-diyl)bis(benzenesulfonamide): This compound has a shorter ethane-1,2-diyl linker instead of the butane-1,4-diyl linker.
Properties
Molecular Formula |
C18H24N2O4S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]butyl]benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S2/c1-15-5-9-17(10-6-15)25(21,22)19-13-3-4-14-20-26(23,24)18-11-7-16(2)8-12-18/h5-12,19-20H,3-4,13-14H2,1-2H3 |
InChI Key |
VVPVPUGXHZXNRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11972033.png)

![Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]-](/img/structure/B11972044.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972047.png)
![isobutyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972053.png)

![9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11972066.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972067.png)




![Diisobutyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11972095.png)
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972102.png)
